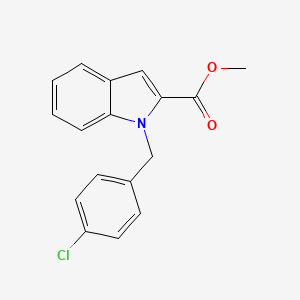

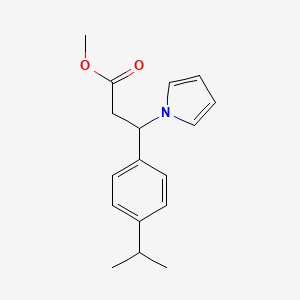

methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxylate ester group, which is often found in lipids and amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the carboxylate ester group would likely influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate plays a significant role in the synthesis of complex organic molecules. Nemoto et al. (2016) demonstrated its utility in the carboxylation and ethoxycarbonylation of indoles under CO2 pressure, providing a pathway to synthesize indole-3-carboxylic acids and their derivatives efficiently (Nemoto et al., 2016). Similarly, the work by Horwell et al. (1994) on the synthesis of conformationally constrained tryptophan derivatives highlights the chemical's potential in creating peptide conformation elucidation tools (Horwell et al., 1994).

Metal Ion Interaction Studies

Research by Dendrinou-Samara et al. (1998) explored the interaction between Zn(II), Cd(II), and Pt(II) metal ions and anti-inflammatory drugs, including 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid (indomethacin), revealing insights into the potential therapeutic and chemical properties of these complexes (Dendrinou-Samara et al., 1998).

Pharmacological Applications

The synthesis and structural investigation of new methyl indole-3-carboxylate derivatives by Niemyjska et al. (2012) indicated their potential as analogs to antitumor agents, emphasizing the compound's relevance in developing new cancer treatments (Niemyjska et al., 2012).

Catalysis and Reaction Mechanisms

Liu and Widenhoefer (2004) discussed the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, demonstrating the compound's utility in synthesizing heterocyclic structures, which are crucial in pharmaceutical chemistry (Liu & Widenhoefer, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-13-4-2-3-5-15(13)19(16)11-12-6-8-14(18)9-7-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVIUNIJOJCBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide](/img/structure/B2754812.png)

![5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2754814.png)

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)